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Compound of Interest

Compound Name: 1-(1-p-Tolyl-ethyl)-piperazine
CAS No.: 514789-74-3
Cat. No.: B3142912

Get Quote

Core Identity

CAS Number: 514789-74-3

Chemical Name: 1-(1-p-Tolyl-ethyl)-piperazine; 1-[1-(4-Methylphenyl)ethyl]piperazine

Molecular Formula: Ci3H20N2

Molecular Weight: 204.31 g/mol

SMILES: CC1=CC=C(C=C1)C(C)N2CCNCC2

Physicochemical Data Table
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Property

Value

Context/Relevance

Physical State

Viscous Oil or Low-Melting
Solid

Handling requires warming for

gquantitative transfer.

Boiling Point

~298.5°C (Predicted)

High thermal stability suitable

for elevated reaction temps.

pKa (Conj. Acid)

~9.8 (Piperazine NH), ~5.5
(Tertiary N)

Acts as a base; forms stable
salts (HCI, Oxalate) for

isolation.

Moderate lipophilicity; good

LogP ~2.1 membrane permeability
potential.
Highly soluble in polar organic
- DMSO, Methanol, DCM, Ethyl S
Solubility solvents; limited in water (free
Acetate
base).
) ) Often supplied as a racemate;
o 1 Chiral Center (Benzylic )
Chirality enantiomers may show

Carbon)

differential potency.[1]

Synthetic Utility & Reactivity Profile

Pharmacophore Integration Logic In drug design, CAS 514789-74-3 is not merely a linker but a

functional pharmacophore. The secondary amine (N4 position) is the nucleophilic handle used

to couple the moiety to core scaffolds (e.g., quinolines, indoles).

o Steric Bulk: The 1-(p-tolyl)ethyl group creates a "chiral wall," restricting rotation and locking

the molecule into a bioactive conformation.

» Electronic Effect: The p-methyl group adds electron density to the phenyl ring, potentially

enhancing

stacking interactions within a receptor pocket (e.g., Dopamine D3 hydrophobic crevice).

Reaction Workflow Diagram (DOT) The following diagram illustrates the standard synthetic

workflow for integrating CAS 514789-74-3 into a drug scaffold via Nucleophilic Aromatic
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Substitution (

) or Buchwald-Hartwig Amination.

Core Scaffold

(e.g., Aryl Halide)

+ Reagent

CAS 514789-74-3" BNV ET I Coupled Intermediate Deprotection/Salt Formation Bioactive API
(Nucleophile) (Tertiary Amine) (D3 Antagonist/Kinase Inhibitor)
Catalysis

Pd Catalyst / Base
(Buchwald-Hartwig)

Click to download full resolution via product page

Caption: Synthetic integration of CAS 514789-74-3 into bioactive scaffolds via Pd-catalyzed
cross-coupling.

Experimental Protocols
Protocol A: Quality Control via HPLC (Purity
Assessment)

Obijective: To verify the purity of the intermediate prior to coupling, ensuring no residual
unreacted piperazine or bis-alkylated impurities are present.

Reagents:

¢ Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

o Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6x150mm).
Methodology:

o Sample Prep: Dissolve 10 mg of CAS 514789-74-3 in 10 mL of 50:50 Water:ACN.
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o Gradient:
o 0-2 min: 5% B (Isocratic hold)
o 2-15min: 5% B
95% B (Linear Gradient)
o 15-20 min: 95% B (Wash)
e Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bonds if coupled).

e Acceptance Criteria: Main peak >98.0% area. Impurity at RRT ~0.8 (unsubstituted
piperazine) must be <0.5%.

Protocol B: General Coupling Procedure ( Conditions)

Context: Attaching CAS 514789-74-3 to an electron-deficient heteroaryl chloride (e.g., 4-
chloropyridine derivative).

e Charge: In a dry round-bottom flask, add 1.0 eq of Aryl Chloride and 1.2 eq of CAS 514789-
74-3.

e Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (10 mL/g substrate).
e Base: Add 2.5 eq of

or DIPEA.

e Reaction: Heat to 80-100°C under

atmosphere for 4-12 hours. Monitor consumption of Aryl Chloride by TLC/LC-MS.

o Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF/piperazine excess),
dry over

, and concentrate.

« Purification: Flash chromatography (DCM:MeOH 95:5) is usually required to remove traces
of the starting amine.
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Safety & Handling (MSDS Highlights)

Hazard Classification:

o Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]

o Specific Target Organ Toxicity: May cause respiratory irritation (H335).[2]

Handling Guidelines:

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb atmospheric

to form carbamates, which appear as white crusts.

o PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

o Spill Cleanup: Absorb with inert material (vermiculite). Neutralize surfaces with dilute acetic
acid if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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